2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound featuring an imidazole ring substituted with methoxyphenyl and trifluoromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the methoxyphenyl and trifluoromethoxyphenyl groups through electrophilic aromatic substitution reactions. The final step involves the thiolation of the imidazole ring and subsequent coupling with piperidin-1-yl ethanone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thioethers.
Scientific Research Applications
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- 2-((5-(4-methoxyphenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Uniqueness
The uniqueness of 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone lies in its trifluoromethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O3S/c1-32-19-9-5-17(6-10-19)21-15-28-23(34-16-22(31)29-13-3-2-4-14-29)30(21)18-7-11-20(12-8-18)33-24(25,26)27/h5-12,15H,2-4,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENJYLUCVSOHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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